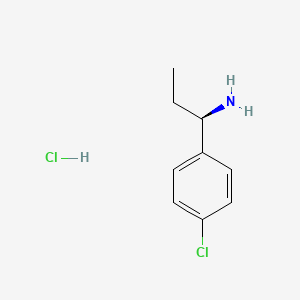

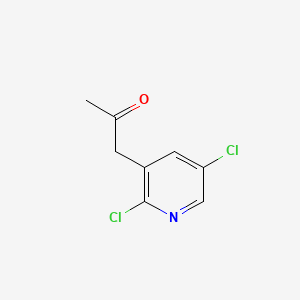

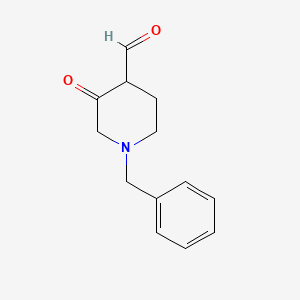

![molecular formula C13H19NO4S B599321 tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate CAS No. 1365272-94-1](/img/structure/B599321.png)

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate” is a chemical compound used in various scientific research applications. It is also known as “tert-butyl N-(2-ethylsulfonylphenyl)carbamate” and "tert-Butyl N-(2-mercaptoethyl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .

Molecular Structure Analysis

The molecular structure of similar compounds like “tert-Butyl carbanilate” can be viewed using Java or Javascript . The molecular weight of a related compound, “tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate”, is 237.295 Da .

Chemical Reactions Analysis

The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “tert-Butyl carbanilate” include a molecular weight of 193.2423 . The compound “tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate” has a monoisotopic mass of 237.136490 Da .

Applications De Recherche Scientifique

Synthetic Applications

Asymmetric Synthesis : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is employed in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds. This synthesis showcases the compound's utility in creating complex chiral structures, which are crucial in the development of pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).

Protection Strategies : The compound is used in the protection of aliphatic diamines, illustrating its role in modifying functional groups to prevent unwanted reactions during synthetic procedures. This application is essential for the stepwise construction of complex molecules (Pittelkow, Lewinsky, & Christensen, 2007).

Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as N-(Boc)-protected nitrones, acting as intermediates in the synthesis of N-(Boc)hydroxylamines. Their role as building blocks in organic synthesis underscores the compound's versatility and importance in constructing nitrogen-containing molecules (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

Deprotection in Mild Conditions : Studies have shown that aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers under mild conditions. This application is critical for the final stages of synthesizing sensitive molecules, preserving the stereochemical integrity of substrates (Li et al., 2006).

Enantioselective Synthesis : The compound plays a role in the rhodium-catalyzed enantioselective addition of arylboronic acids to generate chiral molecules. This process is pivotal in producing enantiomerically pure compounds, which have significant implications in drug development and catalysis (Storgaard & Ellman, 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(2-ethylsulfonylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-9-7-6-8-10(11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZCPYVJBQIML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734851 |

Source

|

| Record name | tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate | |

CAS RN |

1365272-94-1 |

Source

|

| Record name | Carbamic acid, N-[2-(ethylsulfonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

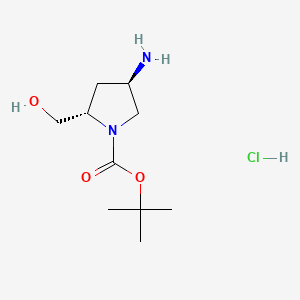

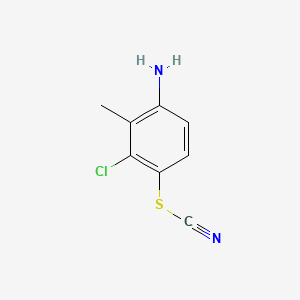

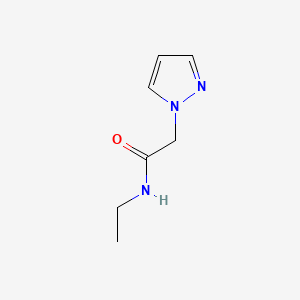

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)

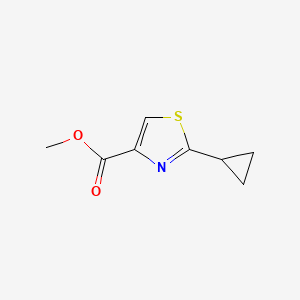

![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)